molecular formula C10H11BrO3 B8291738 2-(3-(Bromomethyl)-4-methoxyphenyl)acetic acid

2-(3-(Bromomethyl)-4-methoxyphenyl)acetic acid

Cat. No. B8291738
M. Wt: 259.10 g/mol
InChI Key: UXNDZEPJMRQROJ-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

Copper(II) nitrate trihydrate (3.3 g) was added to (3-bromomethyl-4-methoxy-phenyl)-acetic acid (1.4 g) in water (50 mL) and heated to reflux for 75 minutes. On cooling the reaction mixture was acidified with 2M aqueous hydrochloric acid and extracted with ethyl acetate. The organic phase was separated and washed sequentially with 2M aqueous hydrochloric acid (2×50 mL), brine (50 mL), dried (magnesium sulfate) and concentrated. Purification on silica, eluting iso-hexane/ethyl acetate [4:1 to 1:1 to 0:1], to give the subtitle compound as a solid (0.26 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH2:16]>O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O>[CH:2]([C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:16] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 g
Type
catalyst
Smiles
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed sequentially with 2M aqueous hydrochloric acid (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting iso-hexane/ethyl acetate [4:1 to 1:1 to 0:1]

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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